1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with the appropriate alcohols under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
Uniqueness
Its combination of ester groups and a bulky phenyl substituent makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C21H30NO4- |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/p-1/t21-/m0/s1 |
InChI Key |
BOEGKJLPJARVIT-NRFANRHFSA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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